![molecular formula C14H28OSi B14359131 Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane CAS No. 90634-29-0](/img/structure/B14359131.png)
Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, two pentyl groups, and a prop-2-yn-1-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane typically involves the hydrosilylation reaction of a suitable alkyne with a hydrosilane. One common method is the reaction of dipentylmethylsilane with propargyl alcohol in the presence of a platinum catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst
Solvent: Toluene or other suitable organic solvents
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne moiety can be reduced to form alkanes or alkenes.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of new organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane has several scientific research applications, including:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique properties.
Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and as a surface modifier in coatings and adhesives.
Mécanisme D'action
The mechanism of action of Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing for the formation of diverse compounds. The prop-2-yn-1-yloxy group can undergo nucleophilic addition reactions, while the pentyl groups provide hydrophobic characteristics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl(dipentyl)silane: Lacks the prop-2-yn-1-yloxy group, making it less reactive in certain chemical reactions.
Methyl(tripentyl)silane: Contains an additional pentyl group, leading to different physical and chemical properties.
Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]germane: Similar structure but with a germanium atom instead of silicon, resulting in different reactivity and applications.
Uniqueness
Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
90634-29-0 |
|---|---|
Formule moléculaire |
C14H28OSi |
Poids moléculaire |
240.46 g/mol |
Nom IUPAC |
methyl-dipentyl-prop-2-ynoxysilane |
InChI |
InChI=1S/C14H28OSi/c1-5-8-10-13-16(4,15-12-7-3)14-11-9-6-2/h3H,5-6,8-14H2,1-2,4H3 |
Clé InChI |
SZECTJIBBXZYOK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[Si](C)(CCCCC)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


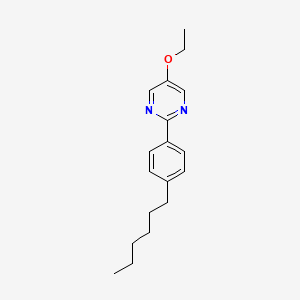
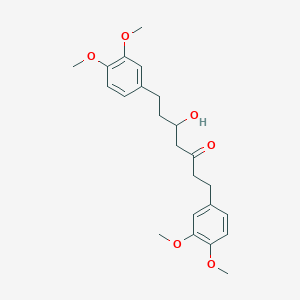
![5-Amino-4-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14359056.png)

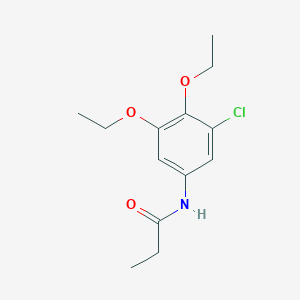
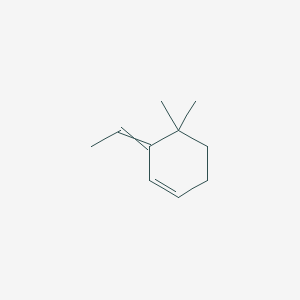
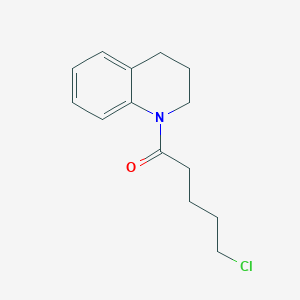
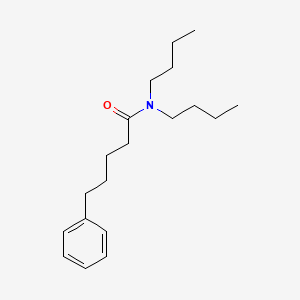


![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)

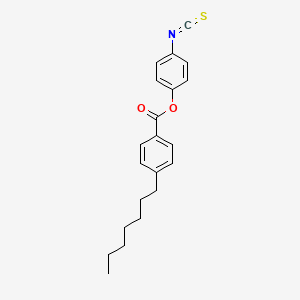
![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
